molecular formula C17H27NO6 B4004740 2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

Cat. No.: B4004740
M. Wt: 341.4 g/mol
InChI Key: VJKRIXRYUAAZBP-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, phenoxy, and ethanamine groups, which contribute to its diverse chemical properties.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, although more research is needed to fully understand its efficacy and safety.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyethanol with 2-methyl-5-propan-2-ylphenol in the presence of a suitable catalyst to form the corresponding ether. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products can have different chemical and physical properties, making them useful in various applications.

Mechanism of Action

The mechanism by which 2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: Shares the methoxy and phenol groups but lacks the ethanamine moiety.

    2-methoxy-2-methylpropane: Contains the methoxy group but has a different overall structure.

    N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine: Similar in structure but with variations in the substituents.

Uniqueness

2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12(2)14-6-5-13(3)15(11-14)18-10-8-16-7-9-17-4;3-1(4)2(5)6/h5-6,11-12,16H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKRIXRYUAAZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Reactant of Route 2
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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Reactant of Route 3
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
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2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Reactant of Route 5
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid

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